Zinc arsenide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

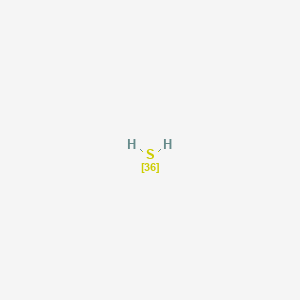

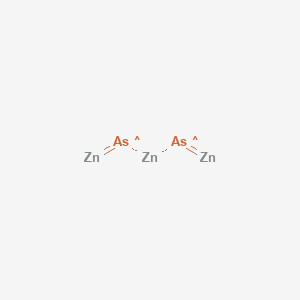

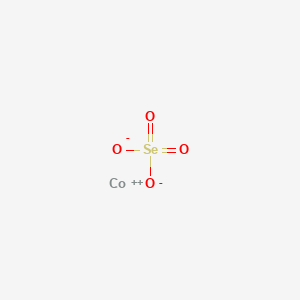

Zinc Arsenide is a binary compound of zinc and arsenic, forming gray tetragonal crystals . It is an inorganic semiconductor with a band gap of 1.0 eV .

Synthesis Analysis

This compound can be prepared by the reaction of zinc with arsenic . The reaction is as follows: 3 Zn + 2 As → Zn3As2 . Another method involves the hydrolysis of this compound .Molecular Structure Analysis

Zn3As2 has a room-temperature tetragonal form that converts to a different tetragonal phase at 190°C and to a third phase at 651°C . In the room-temperature form, the zinc atoms are tetrahedrally coordinated and the arsenic atoms are surrounded by six zinc atoms at the vertices of a distorted cube .Chemical Reactions Analysis

This compound reacts with acids to produce arsine gas . It is toxic like all arsenic compounds .Physical And Chemical Properties Analysis

This compound has a molar mass of 345.984 g/mol . It appears as silver-grey and has a density of 5.53 g/cm3 . It is insoluble in water and has a melting point of 1015°C .Scientific Research Applications

Zinc Arsenide (Zn3As2) is a member of the II-V group of semiconducting compounds with noted optical properties. However, its relatively high and temperature-independent concentration of holes limits its applications in semiconductor devices. Its optical spectra show anisotropy and strong absorption in the infrared optical processes (Misiewicz & Jezierski, 1997).

In the context of gallium arsenide (GaAs), a related semiconductor, zinc acts as an acceptor impurity. The speed of zinc atom diffusion in GaAs depends on its concentration, affecting the diffusion coefficient (Allen & CUNNELL, 1958).

The use of zinc oxide (ZnO) in conjunction with GaAs, such as in ZnO/GaAs heterojunction solar cells, is explored for its potential in photovoltaic devices. This involves assessing ZnO’s applicability in solar cells as both a Transparent Conductive Oxide (TCO) and an n-type partner for the p-type GaAs substrate (Caban et al., 2018).

Zinc diffusion in GaAs has been studied for its implications in semiconductor technology. This research investigates the diffusion of zinc into GaAs from the vapor phase under various temperatures and zinc pressures (Cunnell & Gooch, 1960).

The interaction of zinc with other materials, such as in the gallium-arsenic-zinc system, is significant for understanding the ternary condensed phase diagram and the stability of this compound over a range of compositions (Panish, 1965).

In biomedical contexts, the interaction of zinc with arsenic in organisms like common carp (Cyprinus carpio) has been studied. This research explores zinc as a potential treatment for arsenism, focusing on its role in cellular homeostasis and biological functions (Wang et al., 2021).

The study of thermal transport properties of related materials, such as boron arsenide, provides insights into the behavior of zinc blende structures under various conditions. This research highlights the importance of understanding the microscopic first principles of thermal transport for materials like zinc blende boron arsenide (Broido et al., 2013).

Mechanism of Action

Target of Action

Zinc arsenide (Zn3As2) is a binary compound of zinc and arsenic . It forms gray tetragonal crystals and is an inorganic semiconductor .

Mode of Action

This compound can be prepared by the reaction of zinc with arsenic . In its structure, the zinc atoms are tetrahedrally coordinated and the arsenic atoms are surrounded by six zinc atoms at the vertices of a distorted cube . Its electronic structure reveals that its lowest direct and indirect bandgaps are within 30 meV of each other . .

Biochemical Pathways

Arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . It’s plausible that this compound may interact with these pathways, but specific studies are needed to confirm this.

Pharmacokinetics

It’s known that zinc is an essential trace element that is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies . Understanding the intricacies of zinc metabolism at the cellular level can shed light on the various effects of zinc in cell physiology and pathology .

Result of Action

It’s known that arsenic compounds can have toxic effects . This compound reacts with acids to produce arsine gas, a highly toxic substance . It’s also known that this compound can be used as an activator of the zinc powder in the cobalt cementation process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is low , which could affect its bioavailability and action in aqueous environments. Furthermore, its reactivity with acids to produce toxic arsine gas suggests that its action could be significantly influenced by the pH of the environment . Safety data sheets indicate that this compound should be stored in a well-ventilated place and kept tightly closed .

Biochemical Analysis

Biochemical Properties

Zinc arsenide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound can interact with zinc-dependent enzymes, which are crucial for numerous biochemical processes. These interactions often involve the coordination of zinc ions with nitrogen, oxygen, and sulfur atoms within the enzyme’s active site, thereby influencing the enzyme’s catalytic activity . Additionally, this compound may interact with proteins that contain zinc-binding motifs, such as zinc finger proteins, which play essential roles in gene regulation and signal transduction .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the activity of transcription factors that regulate gene expression, leading to changes in the production of specific proteins . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves the coordination of zinc ions with amino acid residues in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of this compound is essential for determining its safe and effective use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of zinc-dependent enzymes, which play critical roles in metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, this compound may affect the levels of specific metabolites, thereby altering the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within the cell, ensuring its availability for biochemical reactions . The distribution of this compound can also be influenced by its interaction with binding proteins, which help regulate its concentration and localization within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its precise role in cellular processes.

properties

InChI |

InChI=1S/2As.3Zn |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKSESDHCKYTHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn].[Zn]=[As].[Zn]=[As] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3As2, As2Zn3 |

Source

|

| Record name | zinc arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_arsenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12006-40-5 |

Source

|

| Record name | Trizinc diarsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)